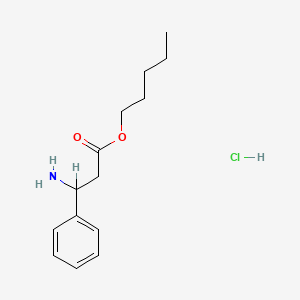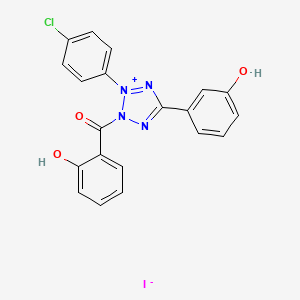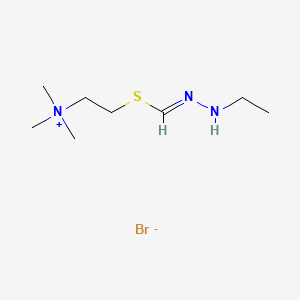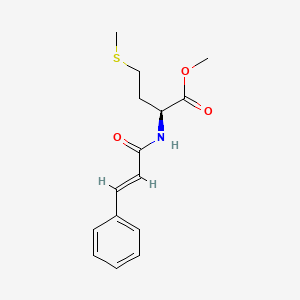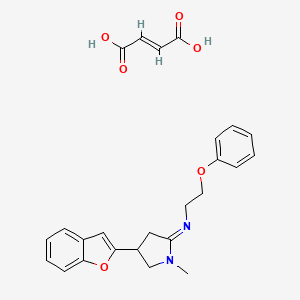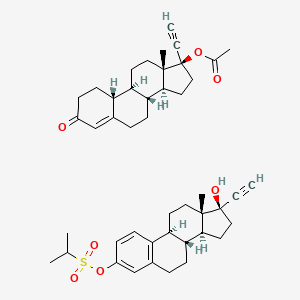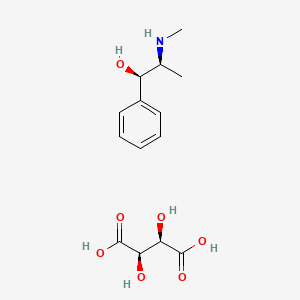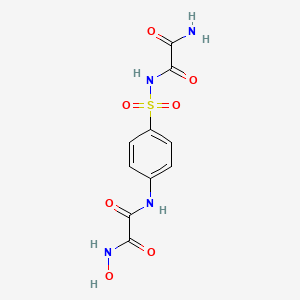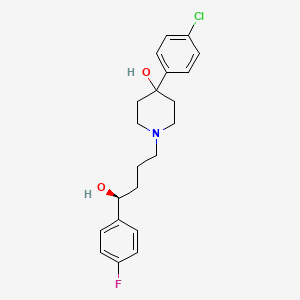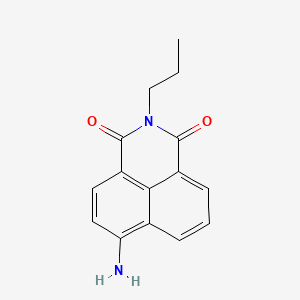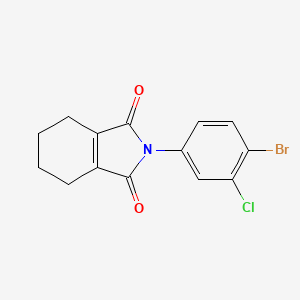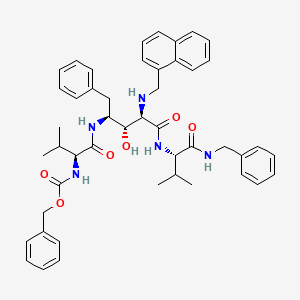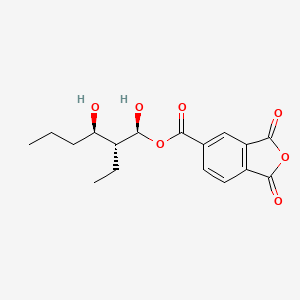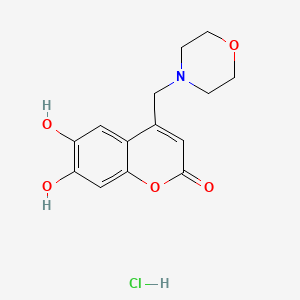
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline typically involves the Pictet-Spengler reaction. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. For instance, phenylethylamine and dimethoxymethane can be reacted in the presence of aqueous hydrochloric acid at 100°C to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline analogs .
科学研究应用
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is used in studies related to its biological activity, including its effects on various pathogens and neurodegenerative disorders.
Medicine: Research focuses on its potential therapeutic applications, such as its role in developing new drugs for treating infections and neurological conditions.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibiting pathogen growth or affecting neurotransmitter levels in the brain .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Quinoline: Another heterocyclic compound with a wide range of pharmacological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological properties
Uniqueness
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and 6,7-dimethoxy groups enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
属性
CAS 编号 |
96719-69-6 |
|---|---|
分子式 |
C23H22ClNO2 |
分子量 |
379.9 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22ClNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
InChI 键 |
WOGBWKXVEKKSJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


